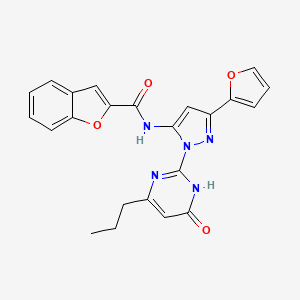

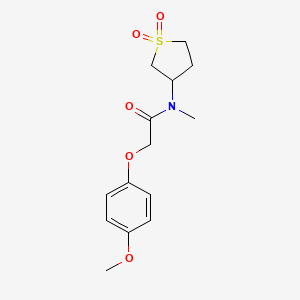

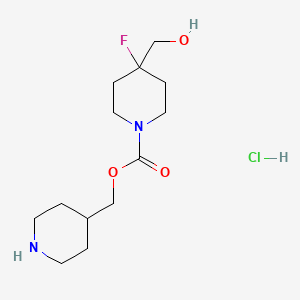

![molecular formula C12H15N3O2 B2538144 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-93-3](/img/structure/B2538144.png)

6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazines are an important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

Pyrazine derivatives have been synthesized using various methods. For instance, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were prepared by investigating the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity . Another example is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, in one study, four new polymers were synthesized based on the 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (H2L) ligand .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be complex and diverse. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some pyrazine derivatives have shown electrochemical luminescence properties and high thermal stability .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound as a potential antiviral agent. Specifically, it has been investigated as a covalent cysteine protease inhibitor for alphaviruses . Alphaviruses, transmitted by mosquitoes, can cause diseases like Chikungunya virus (CHIKV) and Eastern Equine Encephalitis virus (EEEV). Inhibition of viral proteases is crucial for antiviral drug development.

- The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid (a derivative of our compound) has been reported. This bicyclic building block could find applications in drug design and medicinal chemistry . Its unique structure may offer new avenues for drug discovery.

- The inactive cyclic form of our compound, dihydropyrazolo[1,5-a]pyrazin-4(5H)-one , has been explored as a prodrug. It can serve as a carrier for the active β-amidomethyl vinyl sulfone warhead . Prodrugs enhance drug delivery and stability.

- Researchers have used this compound as a probe in biological studies . Its spirocyclic structure and functional groups make it valuable for investigating biological processes and interactions.

- The optimized synthesis of our compound involves avoiding contamination with the inactive cyclic form . This highlights the importance of robust synthetic methods for drug development.

- The intramolecular aza-Michael reaction of the vinyl sulfone warhead in our compound leads to the formation of the cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . Understanding such reactions contributes to our knowledge of chemical transformations.

Antiviral Drug Development

Medicinal Chemistry

Prodrug Strategy

Chemical Biology

Synthetic Methodology

Chemical Reactions

Mecanismo De Acción

The mechanism of action of pyrazine derivatives can vary depending on the specific compound and its biological activity. For instance, some pyrazine derivatives have shown noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .

Direcciones Futuras

The future directions in the research of pyrazine derivatives are promising. Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities.

Propiedades

IUPAC Name |

6-pyrazin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-11(17)9-7-15(8-12(9)2-1-3-12)10-6-13-4-5-14-10/h4-6,9H,1-3,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHMQBQAAFIXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2C(=O)O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

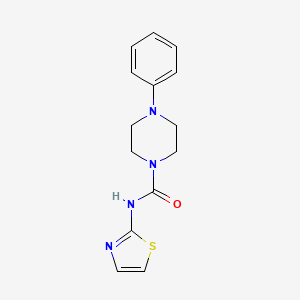

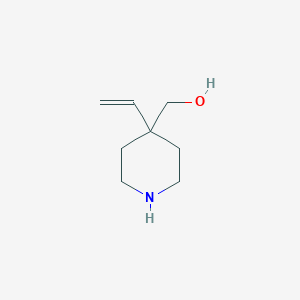

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

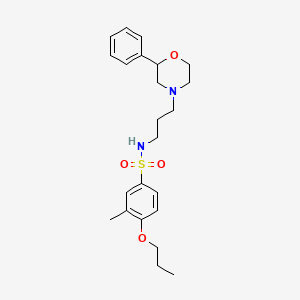

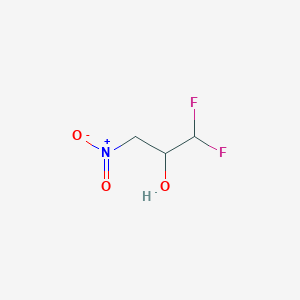

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

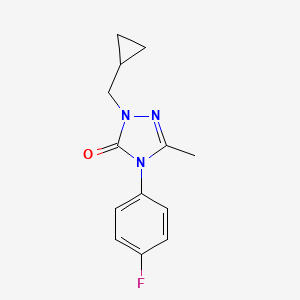

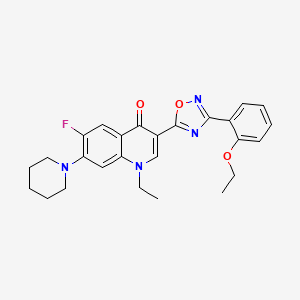

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)